

# Abbv-cls-484: A Novel PTPN2/N1 Inhibitor Potentiating Anti-Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide for Researchers and Drug Development Professionals

**Abbv-cls-484** is a first-in-class, orally bioavailable, dual inhibitor of protein tyrosine phosphatase non-receptor type 2 (PTPN2) and type 1 (PTPN1).[1][2] Developed by AbbVie, the Broad Institute, and Calico Life Sciences, this small molecule is currently under investigation in a Phase 1 clinical trial for solid tumors, both as a monotherapy and in combination with other anti-cancer agents (NCT04777994).[1][2] This guide provides a comprehensive overview of the available preclinical data on the synergistic effects of **Abbv-cls-484** with other cancer therapies, with a focus on its immunomodulatory mechanism of action.

## Mechanism of Action: A Two-Pronged Attack on Cancer

**Abbv-cls-484** enhances the body's anti-tumor immune response through a dual mechanism. By inhibiting PTPN2 and PTPN1, it:

Amplifies the tumor's sensitivity to interferon (IFN) signaling: PTPN2/N1 are negative regulators of the JAK-STAT signaling pathway. Their inhibition by Abbv-cls-484 leads to increased STAT1 phosphorylation in response to IFN-γ, resulting in enhanced tumor cell growth arrest, increased antigen presentation, and the release of pro-inflammatory chemokines.[3][4][5]



 Boosts the activity of anti-tumor immune cells: Abbv-cls-484 promotes the activation and function of natural killer (NK) cells and CD8+ T cells.[1][5] It also reduces T-cell exhaustion, a common mechanism of resistance to immunotherapy.[1]

This dual action leads to an inflamed tumor microenvironment that is more susceptible to immune-mediated killing.

## **Synergistic Effects with Immunotherapy**

Preclinical studies have demonstrated that **Abbv-cls-484** has synergistic or additive effects when combined with anti-PD-1 immunotherapy. In murine cancer models resistant to PD-1 blockade, the combination of **Abbv-cls-484** and an anti-PD-1 antibody resulted in significant tumor regression and improved survival.[4] This suggests that **Abbv-cls-484** may be able to overcome resistance to immune checkpoint inhibitors.

Preclinical Data with Anti-PD-1 Therapy

| Parameter               | Abbv-cls-484       | Anti-PD-1            | Abbv-cls-484 + Anti-                                      |
|-------------------------|--------------------|----------------------|-----------------------------------------------------------|
|                         | Monotherapy        | Monotherapy          | PD-1 Combination                                          |
| Tumor Growth Inhibition | Significant        | Moderate             | Additive/Synergistic<br>Effect                            |
| Survival                | Increased          | Increased            | Significantly Increased                                   |
| Immune Cell             | Increased CD8+ T   | Moderate increase in | Markedly increased infiltration of activated CD8+ T cells |
| Infiltration            | cells and NK cells | T cells              |                                                           |

Note: This table is a qualitative summary of preclinical findings. Specific quantitative data from these combination studies is not detailed in the primary publication.

# Emerging Synergistic Effects with Targeted Chemotherapy

While there is no publicly available data on the combination of **Abbv-cls-484** with traditional cytotoxic chemotherapy agents, a recent abstract from December 2024 highlights its potential



synergy with the BCL-2 inhibitor, venetoclax, in the context of Acute Myeloid Leukemia (AML). [6]

### Preclinical Data with Venetoclax in AML

The study demonstrated that **Abbv-cls-484** has direct anti-leukemic effects and enhances the immune response against AML blasts.[6]

| Finding                          | Observation                                                                                                                                       |  |
|----------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Direct Anti-leukemic Effect      | Abbv-cls-484 in combination with IFNy and venetoclax significantly reduced colony formation of primary AML cells.[6]                              |  |
| Enhanced T-cell Mediated Killing | The combination of Abbv-cls-484 and venetoclax led to a more pronounced destruction of AML blasts by T-cells compared to either agent alone.[6]   |  |
| Reduced T-cell Exhaustion        | The combination treatment significantly reduced the expression of exhaustion markers (PD-1, TIGIT, LAG-3, Tim-3) on T-cells from AML patients.[6] |  |

These preliminary findings suggest a promising new therapeutic avenue for AML and warrant further investigation into the combination of **Abbv-cls-484** with other targeted therapies.[6]

## Signaling Pathway and Experimental Workflow Abbv-cls-484 Mechanism of Action





Click to download full resolution via product page

Caption: Mechanism of action of Abbv-cls-484 in tumor and immune cells.

## **Experimental Workflow for Synergy Assessment**





Click to download full resolution via product page

Caption: A standard workflow to assess the synergistic effects of **Abbv-cls-484** and chemotherapy.

## **Experimental Protocols**

The following is a summarized protocol for the in vivo mouse studies as described in the Nature publication by Baumgartner et al., 2023.[5]



#### In Vivo Tumor Studies

- Cell Line and Animal Models: B16-F10 melanoma cells were used, which are known to be resistant to anti-PD-1 therapy. Cells were implanted subcutaneously into C57BL/6 mice.
- Treatment Groups:
  - Vehicle control
  - Abbv-cls-484 (AC484) administered orally
  - Anti-PD-1 antibody administered intraperitoneally
  - Combination of Abbv-cls-484 and anti-PD-1
- Dosing Regimen: Dosing was initiated when tumors reached a palpable size. Abbv-cls-484
  was typically dosed daily, while the anti-PD-1 antibody was dosed every 3-4 days.
- Tumor Measurement: Tumor volume was measured two to three times per week using calipers.
- Immunophenotyping: At the end of the study, tumors were harvested, and tumor-infiltrating lymphocytes were isolated. Flow cytometry was used to analyze the populations and activation status of various immune cell subsets (e.g., CD8+ T cells, NK cells).
- RNA Sequencing: RNA-seq was performed on sorted immune cell populations from the tumors to analyze gene expression changes associated with the treatments.

### **Conclusion and Future Directions**

**Abbv-cls-484** is a promising novel cancer immunotherapy that has demonstrated significant anti-tumor activity as a monotherapy and in combination with immune checkpoint inhibitors in preclinical models. The emerging data on its synergistic potential with venetoclax in AML opens up new avenues for its clinical development.

For researchers and drug development professionals, the key takeaways are:



- The immunomodulatory mechanism of Abbv-cls-484 provides a strong rationale for its combination with various anti-cancer therapies.
- The synergy with anti-PD-1 therapy in resistant models is a significant finding that warrants further clinical investigation.
- The potential synergy with targeted agents like venetoclax should be explored in other hematological and solid tumors.
- There is a clear data gap regarding the combination of Abbv-cls-484 with traditional chemotherapy. Further preclinical studies are needed to evaluate the potential for synergistic, additive, or antagonistic effects.

Future research should focus on elucidating the molecular mechanisms underlying the observed synergies and identifying predictive biomarkers to guide patient selection for combination therapies involving **Abbv-cls-484**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. news.abbvie.com [news.abbvie.com]
- 2. The PTPN2/PTPN1 inhibitor ABBV-CLS-484 unleashes potent anti-tumour immunity -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PTPN2/1 [abbviescience.com]
- 4. Little ones can do big things: Small molecule inhibitors target PTPN2/PTPN1 for tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PTPN2/PTPN1 inhibitor ABBV-CLS-484 unleashes potent anti-tumour immunity -PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paper: The PTPN2/PTPN1 Inhibitor Abbv-CLS-484 Augments Immune Responses Against Leukemic Blasts and Impedes Leukemia Cell Proliferation in AML Alone and in Combination with Venetoclax [ash.confex.com]



• To cite this document: BenchChem. [Abbv-cls-484: A Novel PTPN2/N1 Inhibitor Potentiating Anti-Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10829300#abbv-cls-484-synergistic-effects-with-chemotherapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com